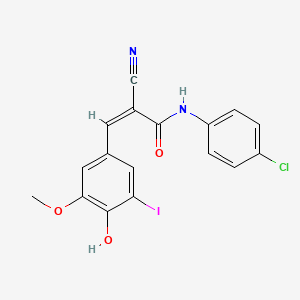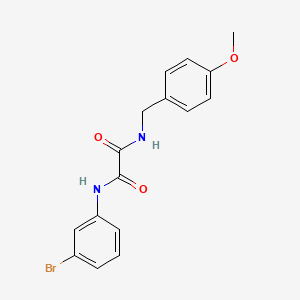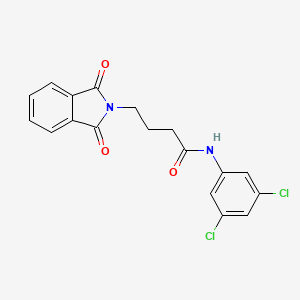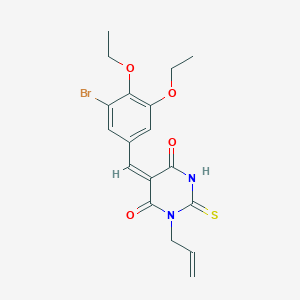
1-methyl-4-(3-phenylpropanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(3-phenylpropanoyl)piperazine, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a pharmacological agent due to its unique chemical properties. In
Mechanism of Action
The mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine is not well understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body. 1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro. 1-methyl-4-(3-phenylpropanoyl)piperazine has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, 1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to have anti-inflammatory effects in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
1-methyl-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for extended periods of time. However, 1-methyl-4-(3-phenylpropanoyl)piperazine has some limitations for lab experiments. It is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for the study of 1-methyl-4-(3-phenylpropanoyl)piperazine. One area of research is the development of new synthetic methods for 1-methyl-4-(3-phenylpropanoyl)piperazine. Another area of research is the investigation of the mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine. Further studies are also needed to determine the potential use of 1-methyl-4-(3-phenylpropanoyl)piperazine in the treatment of neurological disorders and other diseases.
Conclusion:
In conclusion, 1-methyl-4-(3-phenylpropanoyl)piperazine is a synthetic compound that has been extensively studied for its potential use as a pharmacological agent. It has a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine and its potential use in the treatment of diseases.
Synthesis Methods
The synthesis of 1-methyl-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-methylpiperazine with 3-phenylpropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 1-methyl-4-(3-phenylpropanoyl)piperazine.
Scientific Research Applications
1-methyl-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential use as a pharmacological agent. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1-methyl-4-(3-phenylpropanoyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15-9-11-16(12-10-15)14(17)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXJQMQCPDHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)

![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)